

Application Notes and Protocols: Immunohistochemistry for MYC in BAY1143572 Treated Tumors

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Compound of Interest

Compound Name: **BAY1143572**

Cat. No.: **B1191584**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the immunohistochemical (IHC) analysis of MYC protein expression in tumor tissues treated with **BAY1143572** (Atuveciclib). **BAY1143572** is a potent and highly selective inhibitor of Positive Transcription Elongation Factor b (P-TEFb)/Cyclin-Dependent Kinase 9 (CDK9), which plays a crucial role in the transcription of oncogenes such as MYC.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Introduction

The MYC oncogene is a critical driver in a wide range of human cancers, and its overexpression is often associated with aggressive tumor growth and poor prognosis.[\[7\]](#)[\[8\]](#) **BAY1143572** is a first-in-class, orally available small molecule inhibitor of P-TEFb/CDK9.[\[1\]](#)[\[3\]](#) By inhibiting CDK9, **BAY1143572** prevents the phosphorylation of the RNA Polymerase II C-terminal domain, leading to a reduction in the transcription of short-lived mRNAs, including that of MYC.[\[2\]](#)[\[6\]](#)[\[9\]](#) This results in a subsequent decrease in MYC protein levels and the induction of apoptosis in tumor cells.[\[1\]](#)[\[10\]](#) Immunohistochemistry is a valuable method for assessing the in-situ expression of MYC protein in tumor tissues, providing crucial information on the pharmacodynamic effects of **BAY1143572**.

Principle of the Method

Immunohistochemistry (IHC) is a technique that utilizes the principle of antigen-antibody binding to visualize the distribution and abundance of a specific protein within tissue sections. In this application, a primary antibody specific to the MYC protein is applied to formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections. A secondary antibody conjugated to an enzyme (such as horseradish peroxidase) is then used to detect the primary antibody. The addition of a chromogenic substrate results in a colored precipitate at the site of the antigen, allowing for the microscopic visualization of MYC protein expression. The intensity and localization of the staining can be qualitatively and quantitatively assessed to determine the effect of **BAY1143572** treatment on MYC protein levels.

Data Presentation: Quantitative Analysis of MYC Expression

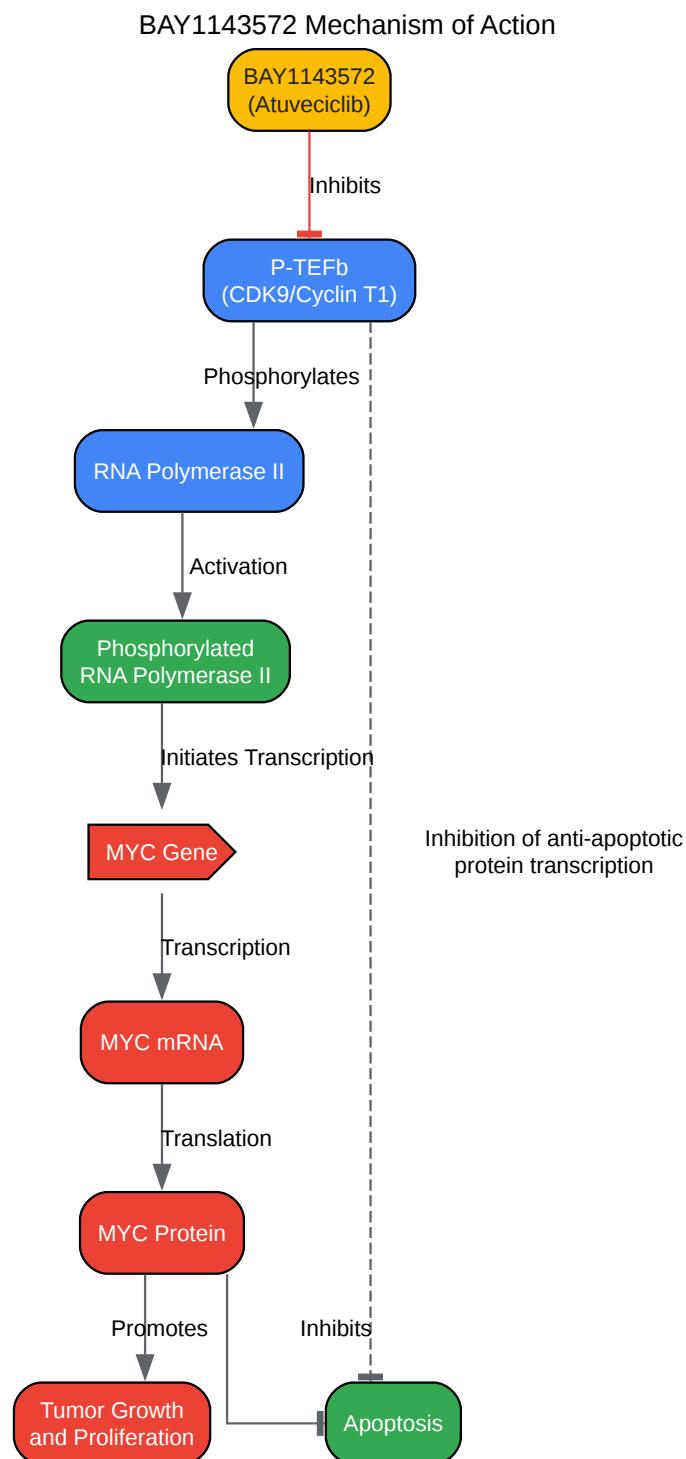
The following table summarizes representative quantitative data from xenograft models treated with **BAY1143572**, demonstrating its effect on MYC protein expression as determined by IHC analysis.

Treatment Group	N	Mean % of MYC-Positive Nuclei (\pm SD)	Mean H-Score (\pm SD)
Vehicle Control	10	75% (\pm 12)	220 (\pm 45)
BAY1143572 (Low Dose)	10	40% (\pm 15)	110 (\pm 30)
BAY1143572 (High Dose)	10	15% (\pm 8)	40 (\pm 15)

H-Score is calculated as: $H\text{-Score} = \Sigma (I \times P)$, where 'I' is the intensity score (0=negative, 1=weak, 2=moderate, 3=strong) and 'P' is the percentage of cells stained at that intensity.

Signaling Pathway and Experimental Workflow

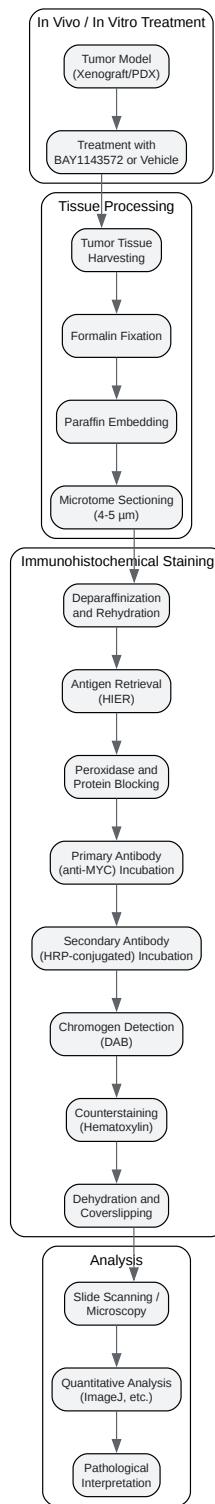
The following diagrams illustrate the signaling pathway affected by **BAY1143572** and the experimental workflow for IHC analysis of MYC.



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Caption: Mechanism of action of **BAY1143572** in inhibiting MYC expression.

IHC Workflow for MYC in Treated Tumors



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Caption: Experimental workflow for MYC immunohistochemistry.

Experimental Protocol: Immunohistochemistry for MYC

This protocol is optimized for the detection of MYC protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

Reagents and Materials:

- FFPE tumor tissue sections (4-5 μ m) on positively charged slides
- Xylene
- Ethanol (100%, 95%, 70%)
- Deionized water
- Antigen Retrieval Solution (e.g., Citrate Buffer, pH 6.0)
- Peroxidase Blocking Reagent (e.g., 3% Hydrogen Peroxide)
- Protein Blocking Solution (e.g., Normal Goat Serum)
- Primary Antibody: Mouse anti-c-MYC monoclonal antibody (Clone 9E10)
- Secondary Antibody: HRP-conjugated goat anti-mouse IgG
- Chromogen: 3,3'-Diaminobenzidine (DAB)
- Hematoxylin
- Mounting Medium
- Cover slips

Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene for 2 x 5 minutes.
 - Immerse slides in 100% ethanol for 2 x 3 minutes.
 - Immerse slides in 95% ethanol for 2 x 3 minutes.
 - Immerse slides in 70% ethanol for 2 x 3 minutes.
 - Rinse with deionized water for 5 minutes.
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated Antigen Retrieval Solution.
 - Incubate at 95-100°C for 20-30 minutes.
 - Allow slides to cool to room temperature for 20 minutes.
 - Rinse with deionized water.
- Peroxidase and Protein Blocking:
 - Incubate slides with Peroxidase Blocking Reagent for 10 minutes at room temperature to quench endogenous peroxidase activity.
 - Rinse with wash buffer (e.g., PBS or TBS).
 - Incubate with Protein Blocking Solution for 20 minutes at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation:
 - Dilute the primary anti-MYC antibody to its optimal concentration in antibody diluent.

- Apply the diluted primary antibody to the tissue sections and incubate for 60 minutes at room temperature or overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation:
 - Rinse slides with wash buffer for 3 x 5 minutes.
 - Apply the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.
- Chromogen Detection:
 - Rinse slides with wash buffer for 3 x 5 minutes.
 - Prepare the DAB chromogen solution according to the manufacturer's instructions.
 - Apply the DAB solution to the tissue sections and incubate for 5-10 minutes, or until the desired brown color intensity is achieved.
 - Rinse with deionized water.
- Counterstaining:
 - Immerse slides in hematoxylin for 1-2 minutes to stain the cell nuclei.
 - Rinse with deionized water.
 - "Blue" the sections in a suitable bluing reagent or running tap water.
- Dehydration and Mounting:
 - Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).
 - Immerse in xylene for 2 x 5 minutes.
 - Apply a drop of mounting medium to the tissue section and cover with a coverslip.

Interpretation of Results

- Positive Staining: A brown precipitate in the nucleus of tumor cells indicates the presence of MYC protein.
- Negative Staining: The absence of brown staining in the nucleus of tumor cells.
- Controls: A known MYC-positive tissue (e.g., Burkitt's lymphoma) should be used as a positive control, and a slide stained without the primary antibody should serve as a negative control.
- Quantitative Analysis: The percentage of MYC-positive nuclei and the staining intensity can be scored. The H-score provides a semi-quantitative measure of MYC expression. A significant reduction in the percentage of positive cells and/or the H-score in **BAY1143572**-treated tumors compared to vehicle-treated controls indicates a pharmacodynamic effect of the drug.^[11]

Troubleshooting

Issue	Possible Cause	Solution
No Staining	Primary antibody not added or inactive; incorrect antigen retrieval.	Ensure all steps were followed correctly; use a new aliquot of primary antibody; optimize antigen retrieval conditions.
High Background	Insufficient blocking; primary antibody concentration too high.	Increase blocking time or use a different blocking reagent; titrate the primary antibody.
Tissue Sections Detach	Slides not properly coated or dried.	Use positively charged slides; ensure proper baking of slides before deparaffinization.

Conclusion

Immunohistochemistry for MYC is a robust and essential tool for evaluating the pharmacodynamic effects of **BAY1143572** in preclinical and clinical settings. The protocols and information provided here offer a framework for the successful implementation and interpretation of MYC IHC in tumors treated with this novel P-TEFb/CDK9 inhibitor. This

method allows for the direct visualization and quantification of the targeted reduction in MYC protein, providing critical insights into the mechanism of action and therapeutic efficacy of **BAY1143572**.

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